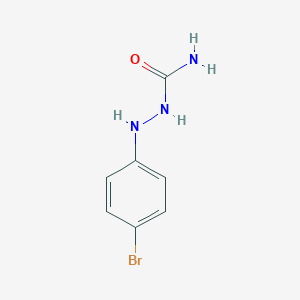
1-(4-Bromophenyl)semicarbazide
カタログ番号 B8410533
分子量: 230.06 g/mol
InChIキー: NWGBWXXHDZOQKA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US09193736B2
Procedure details


A solution of 1-(4-bromophenyl)hydrazine hydrochloride (25 g, 110 mmol) and KOCN (0.73 g, 9.0 mmol) in water (500 mL) was stirred overnight at 40° C., and allowed to cool to rt. The solids formed were collected by filtration to obtain compound 52a as a grey solid. Mass Spectrum (LCMS, ESI pos.): Calcd. for C7H8BrN3O: 230.0 (M+H). Found 230.2.

Name
KOCN
Quantity
0.73 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[CH:5][CH:4]=1.[O:11]([C:13]#[N:14])[K]>O>[Br:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH:10][C:13]([NH2:14])=[O:11])=[CH:5][CH:4]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.BrC1=CC=C(C=C1)NN
|
|
Name
|
KOCN
|
|
Quantity
|
0.73 g
|
|
Type
|
reactant
|
|
Smiles
|
O([K])C#N
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solids formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)NNC(=O)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
